molecular formula C28H27NO5 B2361881 3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one CAS No. 866727-41-5

3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one

Cat. No.: B2361881
CAS No.: 866727-41-5
M. Wt: 457.526
InChI Key: NMNKKAQIECHWNW-UHFFFAOYSA-N
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Description

This quinolin-4-one derivative features a 4-ethylbenzoyl group at position 3, dimethoxy substituents at positions 6 and 7 of the quinoline core, and a 3-methoxyphenylmethyl group at position 1. Its molecular weight is estimated to be ~450–460 g/mol based on analogs (e.g., 431.5 g/mol for a fluoro-substituted analog in ). The ethyl and methoxy groups enhance lipophilicity (predicted XLogP3 >5), while the quinoline core and polar substituents contribute to moderate topological polar surface area (TPSA ~55–60 Ų), suggesting balanced solubility and membrane permeability .

Properties

IUPAC Name

3-(4-ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO5/c1-5-18-9-11-20(12-10-18)27(30)23-17-29(16-19-7-6-8-21(13-19)32-2)24-15-26(34-4)25(33-3)14-22(24)28(23)31/h6-15,17H,5,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNKKAQIECHWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation reaction followed by a Schotten-Baumann reaction. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and computed properties of the target compound with analogs from the evidence:

Compound R₁ (Position 3) R₂ (Position 1) Molecular Weight (g/mol) XLogP3 TPSA (Ų) Synthetic Yield
Target: 3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one 4-Ethylbenzoyl 3-Methoxyphenylmethyl ~455 (estimated) ~5.5 ~56 Not reported
3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one 4-Fluorobenzoyl 4-Methylphenylmethyl 431.5 5.2 55.8 Not reported
3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one Benzenesulfonyl 4-Chlorophenylmethyl ~480 (estimated) ~6.0 75.5 Not reported
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Methoxyphenyl 4-Chlorophenyl 390.8 4.8 45.3 Isolated as solid
2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one 2-Chloro-6,7-dimethyl 2,3-Dihydroquinolinone 367.8 4.3 41.7 63% (microwave)

Key Observations :

  • Lipophilicity : The target compound’s ethylbenzoyl group increases XLogP3 compared to fluoro (5.2) and chloro analogs (4.3–4.8). The benzenesulfonyl analog has the highest XLogP3 (~6.0) due to the sulfonyl group’s hydrophobicity.
  • Polarity : The target’s TPSA (~56 Ų) aligns with methoxy-rich analogs but is lower than the sulfonyl-containing compound (~75.5 Ų), which may reduce solubility in aqueous media .
  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., 63% yield in ) offers advantages over traditional methods requiring column chromatography ( ).

Structural and Crystallographic Insights

  • Dihedral Angles and Packing: The 2-chloro-6,7-dimethylquinoline analog () exhibits a quasi-planar quinoline core (dihedral angle 0.28°) and π-π stacking (centroid distance 3.94 Å) .
  • Hydrogen Bonding: Analogs like 4k () and the dihydroquinolinone () form intermolecular N–H⋯N bonds, which stabilize dimers. The target compound lacks an amino group, relying on weaker van der Waals interactions for solid-state stability.

Biological Activity

3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article delves into its biological activity, exploring mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C28H27NO5
  • CAS Number : 898775-33-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The structural components, particularly the dimethoxy and ethylbenzoyl groups, play a crucial role in modulating these interactions.

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may act as a modulator of certain receptors, influencing pathways related to inflammation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that the compound induced apoptosis in transformed B- and T-cells, highlighting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent.

Case Studies and Research Findings

StudyObjectiveFindings
Evaluate cytotoxicityInduced apoptosis in B- and T-cells with sub-micromolar potency.
Investigate antimicrobial effectsShowed activity against Gram-positive bacteria.
Mechanistic studyIdentified interaction with mitochondrial pathways leading to cell death.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
QuinolineBasic structureAntimalarial
IsoquinolineStructural isomerVarious activities
BenzoxazinoquinolineContains nitrogen in the ringAnticancer properties

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